![molecular formula C16H17ClO5 B2673136 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 690678-46-7](/img/structure/B2673136.png)
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” has the molecular formula C16H17ClO5 . It is also known by its IUPAC name “this compound” and has a molecular weight of 324.76 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C16H17ClO5/c1-3-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(2)16(19)20/h6-9H,3-5H2,1-2H3,(H,19,20)" . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 324.76 . It’s recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Optical Gating of Photosensitive Synthetic Ion Channels
Research highlights the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. This involves the decoration of channel inner surfaces with photolabile hydrophobic molecules, which upon UV irradiation, are removed to generate hydrophilic groups, facilitating the UV-light-triggered permselective transport of ionic species. This principle can be applied to light-induced controlled release, sensing, and information processing applications in multifunctional devices (Ali et al., 2012).
Reactive Extraction of Carboxylic Acids
Another study discusses the separation of carboxylic acids (e.g., ethanoic, propanoic, and butanoic acids) from aqueous streams through reactive extraction, a method particularly relevant for pharmaceutical and chemical industries. The research employs N,N-dioctyloctan-1-amine (TOA) with various diluents, exploring distribution coefficients, loading factors, and degrees of extraction. The findings contribute to the optimization of carboxylic acid recovery processes (Kumar et al., 2010).
Effects on Skeletal Muscle Chloride Channel Conductance
Investigations into carboxylic acids' effects on skeletal muscle chloride channel conductance have shown that compounds like 2-(4-chloro-phenoxy)propanoic and butanoic acids can block chloride membrane conductance in rat striated muscle. This study reveals that chemical modifications, such as the introduction of a second aryloxy moiety, can impact biological activity, highlighting the nuanced role of structural variations on receptor interactions (Carbonara et al., 2001).
Streamlined Access to Functionalized Chromenes
Research into the synthesis of chromenes using methyl 4-chloro-2-butynoate has facilitated the creation of substituted chromenes and quinolines. This work underscores the utility of specific reactants in generating compounds with potential applications in various fields, including pharmacology and materials science (Bello et al., 2010).
Synthesis of Marine Drug Intermediates
A study on the synthesis of 4H-chromene-2-carboxylic acid esters, particularly 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, as intermediates for antitumor antibiotics, illustrates the importance of these compounds in drug development. The precise synthesis and characterization of these intermediates contribute to structural-activity relationship studies critical for developing new therapeutic agents (Li et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-3-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(2)16(19)20/h6-9H,3-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQVAQOTRZLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

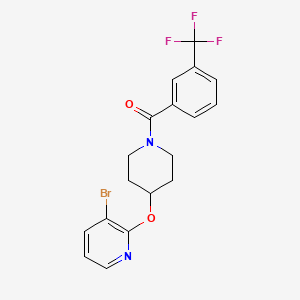
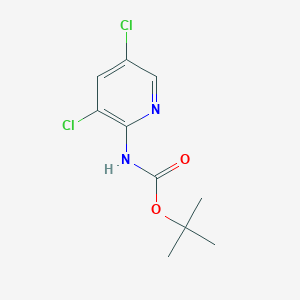

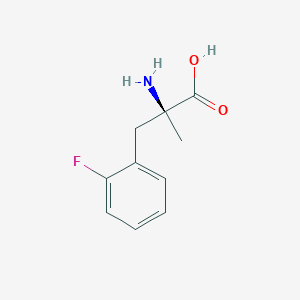
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2673065.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)
![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)

![1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine](/img/structure/B2673071.png)
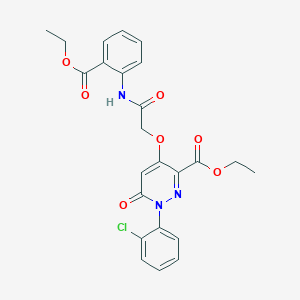
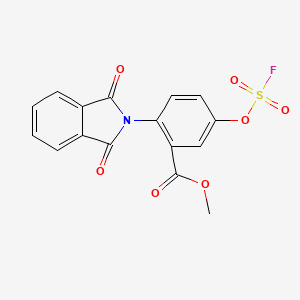
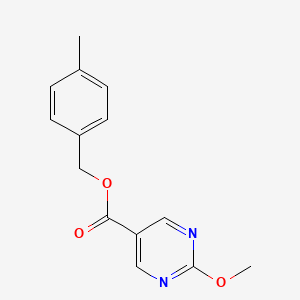
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2673076.png)
